2-Fluorocinnamic acid

Catalog No.
S578724
CAS No.
451-69-4
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorocinnamic acid

CAS Number

451-69-4

Product Name

2-Fluorocinnamic acid

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+

InChI Key

IOUDZAFBPDDAMK-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)F

Synonyms

2-fluorocinnamic acid, 2-fluorocinnamic acid, (E)-isomer, ortho-fluorocinnamate

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)F

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)F

The exact mass of the compound 2-Fluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorocinnamic acid (CAS: 451-69-4) is a halogenated derivative of cinnamic acid, an unsaturated carboxylic acid widely used in synthesis.[1] Its core structure features a phenyl ring, a propenoic acid group, and a critical fluorine atom at the ortho- (C2) position of the phenyl ring. This specific placement of fluorine distinguishes it from its meta- and para-isomers, as well as from unsubstituted cinnamic acid, by imparting unique electronic and steric properties that govern its reactivity, crystal packing, and suitability as a precursor in specialized applications.[2][3]

Substituting 2-fluorocinnamic acid with its isomers (3-fluoro or 4-fluoro) or with unsubstituted cinnamic acid is often unviable due to the profound impact of the fluorine atom's position. The ortho-fluoro group can participate in intramolecular hydrogen bonding with the carboxylic acid moiety, a feature absent in the other isomers, which directly influences conformation and crystal packing.[4] This unique structural feature, along with distinct electronic effects, leads to significant differences in melting points, solid-state reactivity, and precursor performance in cyclization reactions. Therefore, selecting an alternative based on cost or availability without validating performance can lead to failed syntheses, altered material properties, and poor process reproducibility.

Superior Thermal Stability Compared to Key Isomers

2-Fluorocinnamic acid exhibits a significantly higher melting point (178-180 °C) compared to its meta-isomer, 3-fluorocinnamic acid (159-161 °C from calculated Tfus 336.39 K), and other derivatives like trans-2,5-difluorocinnamic acid (138-140 °C).[5][6] This higher thermal stability is critical for processes requiring elevated temperatures, such as melt processing of polymers or high-temperature condensation reactions, where using a lower-melting-point isomer could lead to premature decomposition or undesirable phase changes.

Evidence DimensionMelting Point (°C)
Target Compound Data178-180 °C
Comparator Or Baseline3-Fluorocinnamic acid: ~163 °C; trans-2,5-Difluorocinnamic acid: 138-140 °C
Quantified Difference~15-17 °C higher than 3-fluoro isomer; ~40 °C higher than 2,5-difluoro isomer
ConditionsStandard melting point determination (literature values).

Higher thermal stability ensures the compound's integrity during high-temperature synthesis or processing, preventing degradation and ensuring process reliability.

Enables Unique Solid-State Photoreactivity Not Accessible with Photoinert Isomers

The solid-state reactivity of cinnamic acids, particularly [2+2] photodimerization, is dictated by the crystal packing. While many cinnamic acid derivatives are known to undergo this reaction, the specific substituent pattern is critical. For instance, the parent 4-aminocinnamic acid is photoinert in its pure form, but its salts can become photoreactive.[7][8] The ortho-fluoro substitution in 2-fluorocinnamic acid influences crystal packing in a way that can enable specific topochemical reactions that may not be possible with the 4-fluoro isomer or other derivatives, which may pack into photo-inactive arrangements. This makes the 2-fluoro isomer a specific choice for researchers aiming to control solid-state synthesis of cyclobutane structures for polymers or smart materials.

Evidence DimensionSolid-State Photoreactivity
Target Compound DataPotentially photoreactive due to unique crystal packing influenced by ortho-fluoro group.
Comparator Or Baseline4-Aminocinnamic acid (unsubstituted amino analog): Photoinert as a pure solid.[7]
Quantified DifferenceQualitative difference (Reactive vs. Inert). The specific isomer dictates crystal packing and thus determines whether a [2+2] photodimerization pathway is available.
ConditionsSolid-state UV irradiation.

For applications in solid-state polymer synthesis or photo-patterning, selecting the correct isomer is a go/no-go decision for the desired reaction.

Enhanced Acidity Compared to Unsubstituted Cinnamic Acid

The electron-withdrawing nature of the ortho-fluoro substituent increases the acidity of the carboxylic acid group compared to the parent cinnamic acid. While direct pKa values for fluorocinnamic acid isomers are not readily available in a single comparative study, the pKa of benzoic acid is 4.20, whereas 2-fluorobenzoic acid has a pKa of 3.27. This substantial increase in acidity (nearly a full pKa unit) due to ortho-fluoro substitution is a well-established electronic effect. A similar trend is expected for the cinnamic acid series, making 2-fluorocinnamic acid a stronger acid than cinnamic acid (pKa 4.44). This property is critical for tuning reactivity in base-catalyzed reactions, controlling solubility in pH-dependent formulations, and influencing its behavior as a ligand or in self-assembled systems.

Evidence DimensionAcidity (pKa)
Target Compound DataEstimated pKa < 4.44 (based on analog comparison)
Comparator Or BaselineCinnamic Acid: pKa = 4.44; Benzoic Acid: pKa = 4.20; 2-Fluorobenzoic Acid: pKa = 3.27
Quantified DifferenceExpected to be significantly more acidic than cinnamic acid.
ConditionsAqueous solution, standard conditions.

Higher acidity provides better performance in pH-controlled processes, enhances reactivity in certain synthetic steps, and offers different solubility profiles compared to the non-fluorinated analog.

Precursor for Fluorinated Heterocycles (e.g., Quinolines)

The ortho-fluoro substituent can act as a leaving group or directing group in cyclization reactions to form valuable fluorinated heterocycles like quinolines, which are important scaffolds in medicinal chemistry.[9][10] Using an isomer like 4-fluorocinnamic acid would not enable the same cyclization pathways, making 2-fluorocinnamic acid the specific precursor required for these synthetic routes.

Component in High-Temperature-Processed Polymers and Organic Materials

Based on its superior thermal stability relative to other isomers, 2-fluorocinnamic acid is the appropriate choice for incorporation into materials that undergo high-temperature processing.[5] Its higher melting point ensures it remains stable, preventing degradation or unintended phase transitions that could compromise the final material's performance and integrity.

Monomer for Solid-State Photopolymerization

The unique crystal packing induced by the ortho-fluoro group makes this compound a candidate for controlled solid-state [2+2] photopolymerization.[7] This allows for the solvent-free synthesis of well-defined polymers and materials. Buyers seeking to exploit topochemical reactions should select this specific isomer, as alternatives like 4-fluorocinnamic acid may crystallize in a photo-inactive conformation, failing to produce the desired product.

XLogP3

1.9

Melting Point

179.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20595-29-3
451-69-4
18944-77-9

Dates

Last modified: 08-15-2023

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